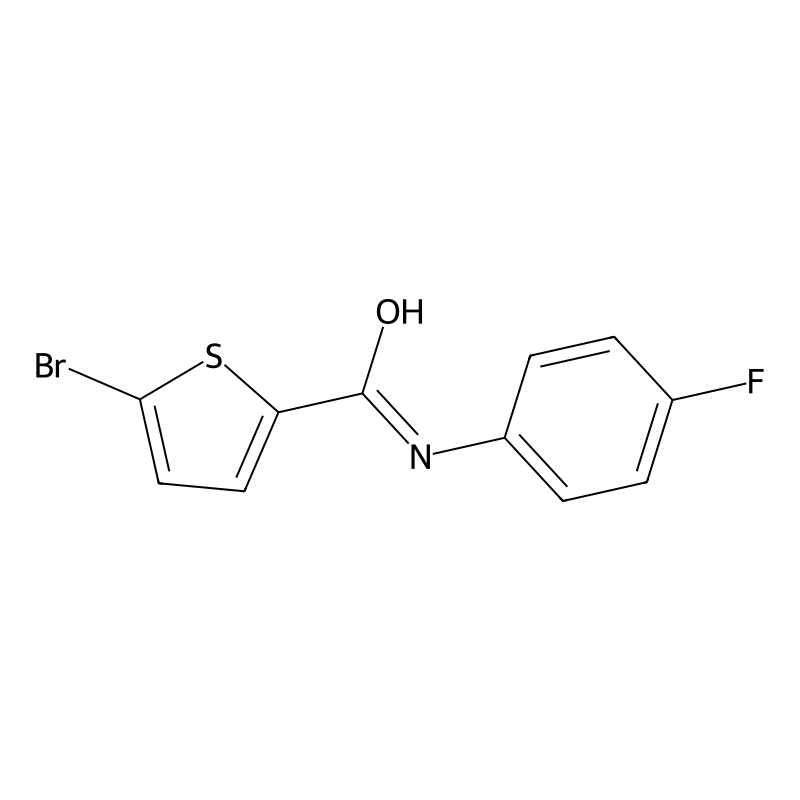

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Electronics and Materials Science

Specific Scientific Field: Organic electronics and materials science involve the study of organic compounds for applications in electronic devices, sensors, and materials.

Application Summary:5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide: can be used as a building block in the design and synthesis of organic semiconductors. These semiconductors find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Experimental Procedures:Synthesis: The compound can be synthesized using a four-step protocol starting from thiophene. One approach involves three successive direct lithiations and a bromination reaction. All lithiation reactions are carried out at temperatures ranging from −78 °C to room temperature (RT) over a period of 1 to 24 hours based on the reactivity of the electrophile .

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry focuses on designing and synthesizing compounds for pharmaceutical applications.

Application Summary:5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide: derivatives can be explored as potential drug candidates. Researchers can modify the compound to enhance its pharmacological properties.

Experimental Procedures:Derivatization: Researchers can synthesize derivatives of the compound by introducing various functional groups. For example, 2-(5-bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene serves as an intermediate in the preparation of Canagliflozin, an antidiabetic agent .

Results and Outcomes: The derivatives of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide exhibit moderate to good yields and can be further optimized for specific pharmacological targets .

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. This compound has garnered attention due to its unique chemical structure, which includes a bromine atom and a fluorophenyl group, contributing to its distinct electronic properties and potential biological activities. The molecular formula of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is C11H8BrFNOS, and it has a molecular weight of approximately 300.147 g/mol .

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation Reactions: The thiophene ring can be oxidized to produce sulfoxides or sulfones.

- Reduction Reactions: The bromine and fluorophenyl groups can be reduced under specific conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction .

Research indicates that 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Specifically, it has shown activity against certain cancer cell lines, suggesting its utility in medicinal chemistry for drug development. The compound may interact with specific molecular targets, such as the sodium-dependent glucose co-transporter 2 (SGLT2), influencing glucose reabsorption pathways in the kidneys and potentially aiding in diabetes management .

The synthesis of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide typically involves several steps:

- Bromination: The starting material, thiophene-2-carboxylic acid, is brominated to introduce the bromine atom.

- Formation of Amide: The resulting brominated thiophene derivative is then reacted with 4-fluoroaniline to form the amide bond.

This process can be optimized for higher yields using various reaction conditions and purification techniques.

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide has several applications across different fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds.

- Materials Science: The compound is utilized in developing organic semiconductors and conductive polymers.

- Biological Research: Its unique structure makes it a candidate for exploring new therapeutic agents targeting various diseases.

Studies on the interactions of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide have highlighted its potential as a modulator of biological pathways. Its interaction with the SGLT2 receptor exemplifies its role in influencing glucose metabolism, which is critical in diabetes treatment. Further research is ongoing to elucidate the precise mechanisms of action and to assess its efficacy in vivo .

Several compounds share structural similarities with 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-bromo-N-phenylthiophene-2-carboxamide | C11H8BrNOS | Lacks fluorine; may exhibit different electronic properties. |

| 5-bromo-N-(4-chlorophenyl)thiophene-2-carboxamide | C11H8BrClNOS | Contains chlorine instead of fluorine; differing reactivity patterns. |

| 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide | C12H11BrNOS | Contains a methyl group; alters steric effects and solubility. |

The uniqueness of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical interactions, especially in medicinal chemistry and materials science .